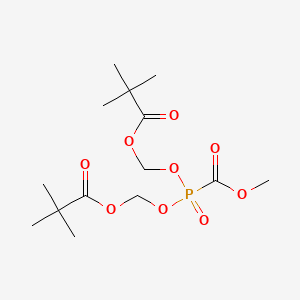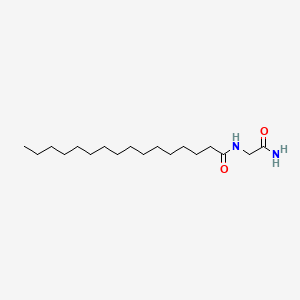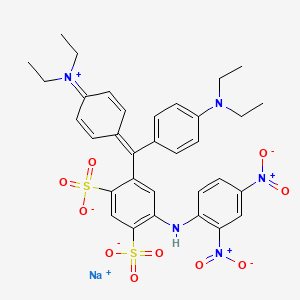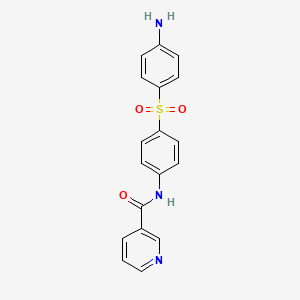
(5-Methoxy-3,6-dioxocyclohexa-1,4-dien-1-yl)methyl methylcarbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(5-Methoxy-3,6-dioxocyclohexa-1,4-dien-1-yl)methyl methylcarbamate is a chemical compound with the molecular formula C10H11NO5 and a molecular weight of 225.198. It is commonly used as a pesticide and insecticide due to its ability to inhibit the enzyme acetylcholinesterase in insects, leading to paralysis and death .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production methods for this compound are also not well-documented in publicly accessible sources. Generally, industrial synthesis would involve large-scale chemical reactions with optimized conditions to maximize yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
(5-Methoxy-3,6-dioxocyclohexa-1,4-dien-1-yl)methyl methylcarbamate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents and conditions for these reactions include:
Oxidizing agents: Such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reducing agents: Such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution reagents: Such as halogens (Cl2, Br2) or nucleophiles (NH3, OH-).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, reduction may yield alcohols, and substitution may yield halogenated compounds.
Wissenschaftliche Forschungsanwendungen
(5-Methoxy-3,6-dioxocyclohexa-1,4-dien-1-yl)methyl methylcarbamate has several scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Studied for its effects on biological systems, particularly its inhibitory action on acetylcholinesterase.
Medicine: Investigated for potential therapeutic applications due to its biological activity.
Industry: Utilized as a pesticide and insecticide in agricultural practices.
Wirkmechanismus
The mechanism of action of (5-Methoxy-3,6-dioxocyclohexa-1,4-dien-1-yl)methyl methylcarbamate involves the inhibition of the enzyme acetylcholinesterase. This enzyme is responsible for breaking down the neurotransmitter acetylcholine in the synaptic cleft. Inhibition of acetylcholinesterase leads to an accumulation of acetylcholine, resulting in continuous stimulation of the muscles, paralysis, and ultimately death of the insect .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Carbaryl: Another carbamate insecticide with a similar mechanism of action.
Aldicarb: A highly toxic carbamate pesticide.
Methomyl: A carbamate insecticide used in agriculture.
Uniqueness
(5-Methoxy-3,6-dioxocyclohexa-1,4-dien-1-yl)methyl methylcarbamate is unique due to its specific chemical structure, which imparts distinct physical and chemical properties. Its methoxy and dioxocyclohexa groups contribute to its effectiveness as an acetylcholinesterase inhibitor, making it a potent pesticide .
Eigenschaften
CAS-Nummer |
50827-62-8 |
|---|---|
Molekularformel |
C10H11NO5 |
Molekulargewicht |
225.20 g/mol |
IUPAC-Name |
(5-methoxy-3,6-dioxocyclohexa-1,4-dien-1-yl)methyl N-methylcarbamate |
InChI |
InChI=1S/C10H11NO5/c1-11-10(14)16-5-6-3-7(12)4-8(15-2)9(6)13/h3-4H,5H2,1-2H3,(H,11,14) |
InChI-Schlüssel |
DQMFQXYZUBWVFV-UHFFFAOYSA-N |
Kanonische SMILES |
CNC(=O)OCC1=CC(=O)C=C(C1=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















